3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate
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Overview
Description
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the pyrazole derivative with benzoic acid or its derivatives using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory or anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonyl derivatives: These compounds share the sulfonyl group and can exhibit similar chemical reactivity.
Pyrazole derivatives: Compounds with a pyrazole ring often have similar synthetic routes and applications.
Benzoate esters: These compounds share the ester functional group and can undergo similar chemical reactions.
Uniqueness
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonyl and ester groups, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-13-15-21(16-14-17)31(28,29)22-18(2)25-26(20-11-7-4-8-12-20)23(22)30-24(27)19-9-5-3-6-10-19/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGBXGSYDRVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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